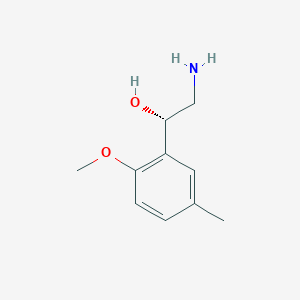
(1S)-2-amino-1-(2-methoxy-5-methylphenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-2-amino-1-(2-methoxy-5-methylphenyl)ethan-1-ol is a chiral compound with a specific stereochemistry at the first carbon atom. This compound is characterized by the presence of an amino group, a methoxy group, and a methyl group attached to a phenyl ring, making it a versatile molecule in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-amino-1-(2-methoxy-5-methylphenyl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone using a chiral reducing agent to ensure the correct stereochemistry. The reaction conditions typically include:
Reagents: Chiral reducing agents such as borane complexes or chiral oxazaborolidine catalysts.
Solvents: Common solvents include tetrahydrofuran (THF) or methanol.
Temperature: The reaction is usually carried out at low temperatures, ranging from -20°C to 0°C, to maintain the stereochemical integrity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale hydrogenation processes. These processes utilize:
Catalysts: Heterogeneous catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2).
Pressure: High-pressure hydrogenation (50-100 psi) to ensure complete reduction.
Purification: The product is typically purified using crystallization or chromatography techniques to achieve the desired enantiomeric purity.
化学反応の分析
Types of Reactions
(1S)-2-amino-1-(2-methoxy-5-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted phenyl derivatives.
科学的研究の応用
(1S)-2-amino-1-(2-methoxy-5-methylphenyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme inhibition studies.
Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or antipsychotic agent.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its chiral nature.
作用機序
The mechanism of action of (1S)-2-amino-1-(2-methoxy-5-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to neurotransmitter receptors or enzymes, modulating their activity.
Pathways: It can influence signaling pathways related to neurotransmission, potentially affecting mood and cognitive functions.
類似化合物との比較
Similar Compounds
(1R)-2-amino-1-(2-methoxy-5-methylphenyl)ethan-1-ol: The enantiomer of the compound with opposite stereochemistry.
2-amino-1-(2-methoxyphenyl)ethan-1-ol: Lacks the methyl group on the phenyl ring.
2-amino-1-(2-methylphenyl)ethan-1-ol: Lacks the methoxy group on the phenyl ring.
Uniqueness
(1S)-2-amino-1-(2-methoxy-5-methylphenyl)ethan-1-ol is unique due to its specific stereochemistry and the presence of both methoxy and methyl groups on the phenyl ring. This combination of functional groups and chirality makes it a valuable compound in asymmetric synthesis and pharmacological research.
特性
分子式 |
C10H15NO2 |
|---|---|
分子量 |
181.23 g/mol |
IUPAC名 |
(1S)-2-amino-1-(2-methoxy-5-methylphenyl)ethanol |
InChI |
InChI=1S/C10H15NO2/c1-7-3-4-10(13-2)8(5-7)9(12)6-11/h3-5,9,12H,6,11H2,1-2H3/t9-/m1/s1 |
InChIキー |
PVJJWHPKKFAAEF-SECBINFHSA-N |
異性体SMILES |
CC1=CC(=C(C=C1)OC)[C@@H](CN)O |
正規SMILES |
CC1=CC(=C(C=C1)OC)C(CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,7-Diethyl-2-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15241943.png)
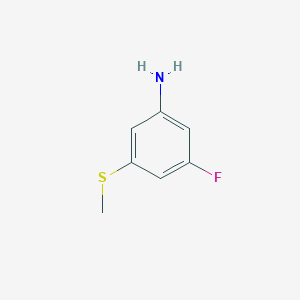

![(E)-7-(Hydroxyimino)-5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one](/img/structure/B15241959.png)
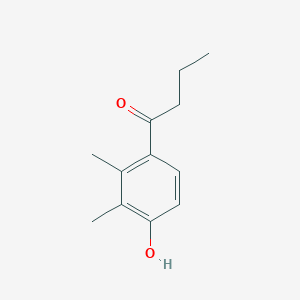
![6-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15241969.png)
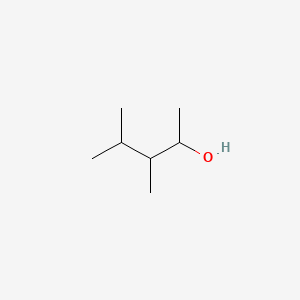
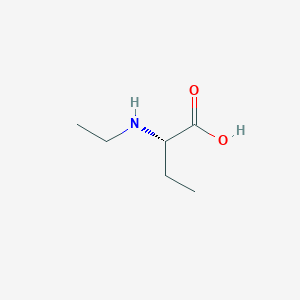
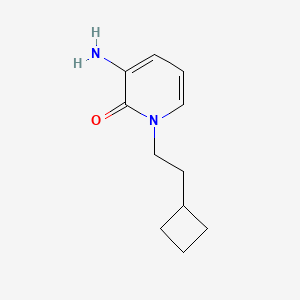
![2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)acetic acid](/img/structure/B15241983.png)

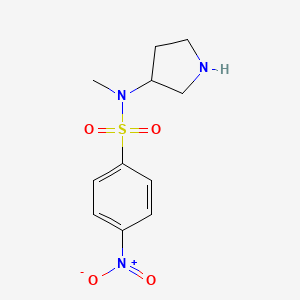

![1,8,10-Triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene](/img/structure/B15242024.png)
